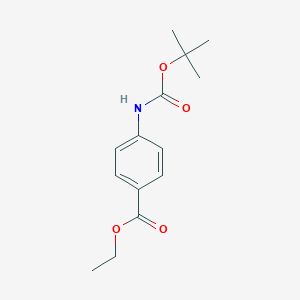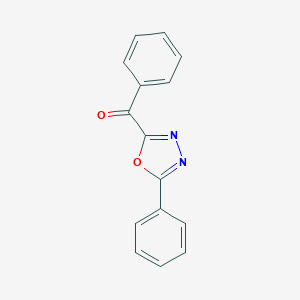
2-Benzoyl-5-phenyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoyl-5-phenyl-1,3,4-oxadiazole, also known as BPO, is a heterocyclic organic compound that has gained significant attention in the field of scientific research. It is a versatile molecule that has a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. BPO is known for its unique chemical and physical properties, which make it an ideal candidate for a variety of research applications.
Mécanisme D'action
The mechanism of action of 2-Benzoyl-5-phenyl-1,3,4-oxadiazole is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various cellular processes. 2-Benzoyl-5-phenyl-1,3,4-oxadiazole has been shown to inhibit the activity of topoisomerase I and II, which are essential enzymes involved in DNA replication and transcription. It has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression.
Effets Biochimiques Et Physiologiques
2-Benzoyl-5-phenyl-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects on living organisms. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 2-Benzoyl-5-phenyl-1,3,4-oxadiazole has also been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane. In addition, 2-Benzoyl-5-phenyl-1,3,4-oxadiazole has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-Benzoyl-5-phenyl-1,3,4-oxadiazole has several advantages as a research molecule. It is relatively easy to synthesize and is readily available. 2-Benzoyl-5-phenyl-1,3,4-oxadiazole is also stable and has a long shelf life, making it an ideal candidate for long-term experiments. However, 2-Benzoyl-5-phenyl-1,3,4-oxadiazole also has some limitations. It is relatively insoluble in water, which can limit its use in aqueous-based experiments. In addition, 2-Benzoyl-5-phenyl-1,3,4-oxadiazole can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-Benzoyl-5-phenyl-1,3,4-oxadiazole. One area of interest is the development of new antimicrobial agents based on 2-Benzoyl-5-phenyl-1,3,4-oxadiazole. Another potential area of research is the development of new cancer therapies based on 2-Benzoyl-5-phenyl-1,3,4-oxadiazole. 2-Benzoyl-5-phenyl-1,3,4-oxadiazole has also been studied for its potential use in the development of new materials, such as polymers and coatings. Further research is needed to fully understand the potential applications of 2-Benzoyl-5-phenyl-1,3,4-oxadiazole in these and other areas of scientific research.
Conclusion:
In conclusion, 2-Benzoyl-5-phenyl-1,3,4-oxadiazole is a versatile molecule that has a wide range of applications in various fields of scientific research. It is relatively easy to synthesize and has several advantageous properties that make it an ideal candidate for a variety of research applications. Further research is needed to fully understand the potential applications of 2-Benzoyl-5-phenyl-1,3,4-oxadiazole in various fields of scientific research.
Méthodes De Synthèse
2-Benzoyl-5-phenyl-1,3,4-oxadiazole can be synthesized using various methods, including the reaction of benzoyl hydrazine with phenylacetic acid in the presence of phosphorous oxychloride. Another method involves the reaction of benzoyl chloride with phenylhydrazine in the presence of sodium hydroxide. The synthesis of 2-Benzoyl-5-phenyl-1,3,4-oxadiazole is relatively simple and can be achieved using readily available starting materials.
Applications De Recherche Scientifique
2-Benzoyl-5-phenyl-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, 2-Benzoyl-5-phenyl-1,3,4-oxadiazole has been shown to possess significant antimicrobial and antitumor properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 2-Benzoyl-5-phenyl-1,3,4-oxadiazole has also been studied for its potential use as an anti-inflammatory agent.
Propriétés
Numéro CAS |
19836-23-8 |
|---|---|
Nom du produit |
2-Benzoyl-5-phenyl-1,3,4-oxadiazole |
Formule moléculaire |
C15H10N2O2 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
phenyl-(5-phenyl-1,3,4-oxadiazol-2-yl)methanone |
InChI |
InChI=1S/C15H10N2O2/c18-13(11-7-3-1-4-8-11)15-17-16-14(19-15)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
BQDNZODZBRVPBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)
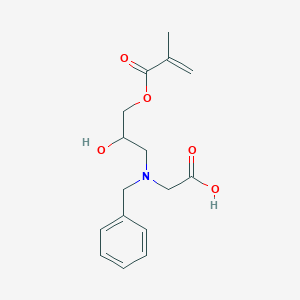
![3-Methylfuro[2,3-b]pyridine](/img/structure/B9145.png)
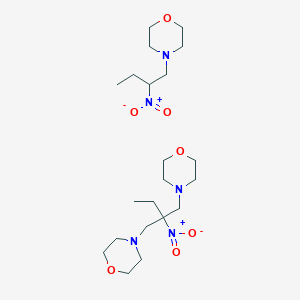
![6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B9147.png)
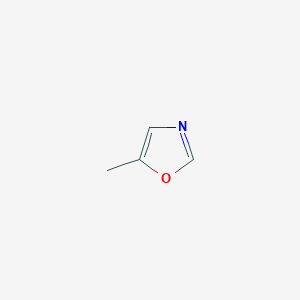
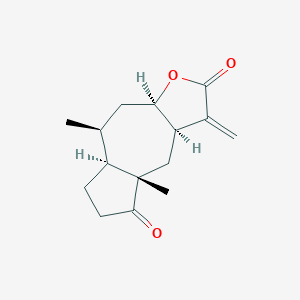

![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)
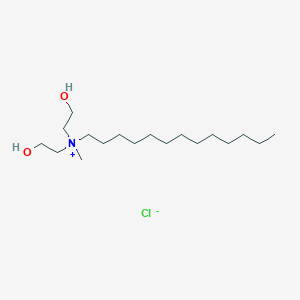
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
